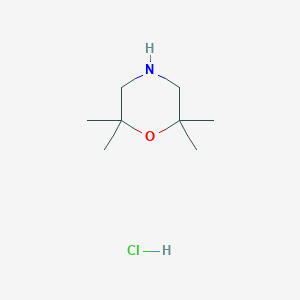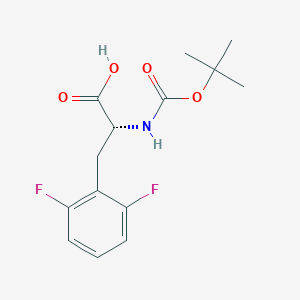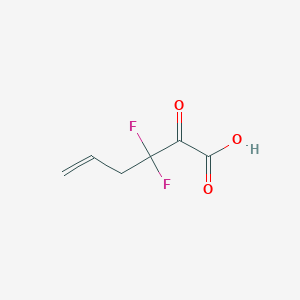
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate
Übersicht
Beschreibung
“Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate” is a chemical compound with the molecular formula C10H18BrNO4 . It has a molecular weight of 296.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid at room temperature . It has a melting point of 39-42 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Synthesis of 2-Amino-2-Deoxyglycoside Derivatives
Methyl 2-methoxy- and 2-tert-butoxycarbonylamino-2-deoxy-glycosides, derived from methyl 2-carbamoyl-2-deoxyglycosides, were obtained via Hofmann rearrangement. This process involves sodium methoxide/bromine/methanol or sodium hydroxide/sodium bromite/methanol or lead tetraacetate tert-butyl alcohol/dimethylformamide (Mostowicz, Belzecki, & Chmielewski, 1991).
2. Antimicrobial Agents Synthesis
In a study exploring potential antimicrobial agents, a sequence of reactions starting with 2-(4-bromo phenyl) methyl cyanide led to the formation of various compounds, including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate. This study highlights the compound's role in the development of antimicrobial agents (Doraswamy & Ramana, 2013).
3. Chiral Intermediate Synthesis
Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This intermediate is crucial in pharmaceutical synthesis, demonstrating the compound's importance in drug development (Zhang Xingxian, 2012).
4. Directed Hydrogenation
The compound has been used in directed hydrogenation methodologies to yield diastereomers of specific methyl esters. These results are significant in stereochemical control during synthesis (Smith et al., 2001).
5. Synthesis of Cyclic Acetals
The preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds involved the treatment of 2-(tert-butyl)dioxolanones and related compounds with N-bromosuccinimide. This method is crucial for creating chiral derivatives of pyruvic acid and other compounds (Zimmermann & Seebach, 1987).
6. Functionalized Polymers
The synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers and the subsequent polymerization to yield poly((Br-t-BOC)-aminoethyl (meth)acrylate) with protected amino side groups, highlights the compound's role in advanced polymer chemistry (Ritter, Tabatabai, & Herrmann, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
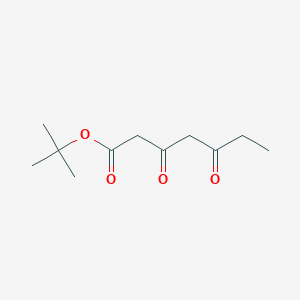
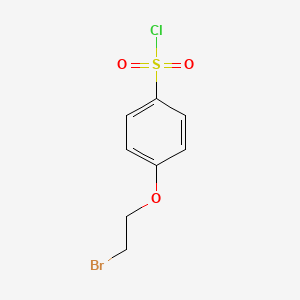
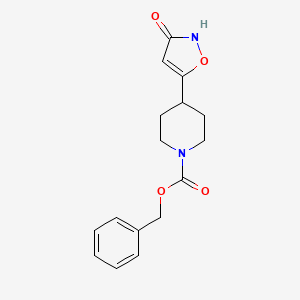
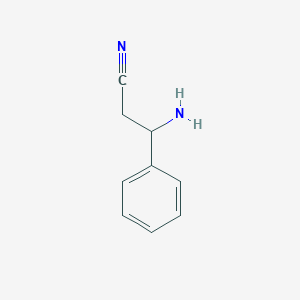

![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine](/img/structure/B3245310.png)
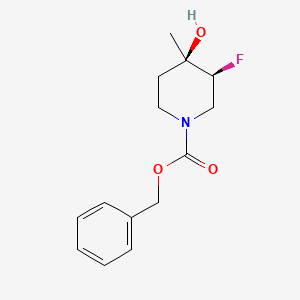
![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)

